N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic small molecule characterized by a 6-chloro-benzothiazole core linked via a butanamide chain to a 4-methoxybenzenesulfonyl group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The 4-methoxybenzenesulfonyl group contributes to lipophilicity and may influence metabolic stability. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL being widely used for small-molecule analysis .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-25-13-5-7-14(8-6-13)27(23,24)10-2-3-17(22)21-18-20-15-9-4-12(19)11-16(15)26-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROWDBLOZFYUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the chlorinated and methoxyphenyl groups. The final step involves the sulfonylation and amidation reactions to form the butanamide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
The compound exhibits significant anticancer activity, primarily attributed to its ability to interact with cellular mechanisms involved in tumor growth. The benzothiazole moiety is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes that are crucial for cancer cell survival .
Case Studies
Recent studies have demonstrated that derivatives of benzothiazole compounds, including the target compound, show promising results against various cancer cell lines. For example, research highlighted in the literature indicates that the compound can inhibit cell proliferation in breast cancer and lymphoma models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is essential for optimizing its efficacy. The presence of both the benzothiazole and sulfonamide groups contributes to its biological activity. Modifications to these groups can enhance binding affinity to target proteins involved in cancer pathways .
Other Therapeutic Applications
Antimicrobial Activity
Beyond its anticancer properties, this compound has shown potential antimicrobial activity. Studies have indicated that benzothiazole derivatives can exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. Research exploring the effects of benzothiazole derivatives on neuronal cells indicates potential benefits in conditions such as epilepsy and neurodegenerative diseases .
Synthesis and Development
The synthesis of this compound involves multi-step chemical reactions that have been optimized over time to improve yield and purity. The synthetic pathways typically include the formation of key intermediates that are crucial for the final product's biological activity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB)
Key Differences :
- Core Structure: The target compound features a benzothiazole ring, whereas NB contains a nitrosophenoxy group.
- Substituents : The target’s 4-methoxybenzenesulfonyl group contrasts with NB’s hydroxymethyl and nitroso substituents.
Hypothetical Physicochemical Comparison :
Functional Analog: Riluzole (6-Trifluoromethoxybenzothiazole)
Key Differences :
- Substituents : Riluzole has a trifluoromethoxy group at position 6, while the target compound features a chloro substituent.
- Bioactivity: Riluzole is a known neuroprotective agent, whereas the target compound’s biological profile remains uncharacterized. The chloro group may confer distinct pharmacokinetic properties, such as altered membrane permeability compared to trifluoromethoxy .
Research Findings and Implications
- Biological Relevance : While direct data on the target compound’s activity is unavailable, benzothiazole derivatives generally exhibit affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases. The sulfonyl group may enhance binding to hydrophobic enzyme pockets .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the chloro group enhances its lipophilicity, potentially improving its interaction with biological membranes. The methoxybenzenesulfonyl group contributes to the compound's ability to modulate biological pathways.
Research indicates that compounds similar to this compound often act through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives function as enzyme inhibitors. They may target specific enzymes involved in disease pathways, thereby altering cellular functions.
- Receptor Modulation : These compounds can also interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Studies have shown that benzothiazole derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Moderate |
Anticancer Properties
This compound has shown promise in cancer research. Similar compounds have been reported to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent cell death.
Case Studies
-
Study on Antitumor Activity : A recent study evaluated the anticancer potential of a related benzothiazole derivative in vitro. The compound exhibited dose-dependent cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating significant potency.
- Findings : Induction of apoptosis was confirmed via Annexin V/PI staining and caspase activation assays.
-
Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated a broad spectrum of activity, particularly against resistant strains.
- Results : Minimum inhibitory concentrations (MICs) were determined, showcasing lower values compared to standard antibiotics.
Q & A
Q. What are the optimized synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step reactions, including sulfonylation, coupling, and functional group modifications. Key steps include:
- Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with a butanamide precursor under anhydrous conditions (e.g., DMF as solvent, 0–5°C, 4–6 hours) .
- Benzothiazole Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 6-chlorobenzothiazole moiety. Stirring at room temperature for 12–24 hours improves regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity.
Yield Optimization : Adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and using catalytic DMAP enhances efficiency. Reaction monitoring via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and NMR (disappearance of δ 2.5–3.0 ppm amine protons) is critical .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
A combination of techniques is required:
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest dual antimicrobial and anticancer activity:
- Antimicrobial : MIC of 8 µg/mL against S. aureus (comparable to ciprofloxacin) via disruption of bacterial cell membrane integrity .
- Anticancer : IC₅₀ of 12 µM against MCF-7 breast cancer cells, linked to apoptosis induction (caspase-3 activation observed at 24 hours) .
Comparative Data :
| Analog | Substituent | Activity | Notes |
|---|---|---|---|
| Chlorine (target compound) | Cl | Antimicrobial, Anticancer | Balanced lipophilicity |
| Fluorine | F | Antimicrobial only | Higher logP reduces cellular uptake |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
SAR strategies focus on:
- Benzothiazole Modifications : Introducing electron-withdrawing groups (e.g., NO₂ at position 6) increases electron deficiency, enhancing DNA intercalation (IC₅₀ improves to 8 µM in HeLa cells) .
- Sulfonyl Group Tuning : Replacing methoxy with trifluoromethoxy improves metabolic stability (t₁/₂ increases from 2.1 to 4.7 hours in hepatic microsomes) .
Methodology : - Synthesize analogs via parallel combinatorial chemistry.
- Test in in vitro assays (e.g., kinase inhibition, bacterial growth kinetics).
- Use molecular docking (AutoDock Vina) to predict binding to targets like DNA gyrase or EGFR .
Q. What crystallographic approaches are suitable for resolving its 3D structure and intermolecular interactions?
Q. How can contradictory data on biological activity between analogs be systematically addressed?
Case Example : A fluorine-substituted analog shows high in vitro activity but poor in vivo efficacy.
- Hypothesis : Poor pharmacokinetics due to high logP (4.2).
- Resolution :
- Modify logP via PEGylation (reduces to 2.8).
- Validate via ADMET studies (Caco-2 permeability assay, plasma protein binding) .
- Experimental Design : Compare parent compound and derivatives in parallel in vitro (cell viability) and in vivo (xenograft models) assays .
Q. What methodologies are employed to study enzyme inhibition and target binding?
- Kinetic Assays : Measure IC₅₀ against purified enzymes (e.g., COX-2 inhibition via fluorogenic substrate, λex/em = 380/460 nm) .
- Surface Plasmon Resonance (SPR) : Immobilize target protein (e.g., tubulin) on a CM5 chip; calculate KD (e.g., 120 nM for tubulin binding) .
- Molecular Dynamics Simulations : Analyze binding stability (GROMACS, 50 ns simulations) to identify critical residues (e.g., Lys352 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
